2-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
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Overview
Description
2-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a benzaldehyde group attached to an oxadiazole ring, which is further substituted with a dichlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the reaction of 2,5-dichlorobenzohydrazide with an appropriate aldehyde under oxidative conditions. The reaction is usually carried out in the presence of a catalyst, such as copper(II) acetate, and an oxidizing agent, such as hydrogen peroxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 2-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, resulting in anticancer activity by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 2-((3-(2,5-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 2-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
Uniqueness
The uniqueness of 2-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H10Cl2N2O3 |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
2-[[3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-11-5-6-13(18)12(7-11)16-19-15(23-20-16)9-22-14-4-2-1-3-10(14)8-21/h1-8H,9H2 |
InChI Key |
IHLPKEXDLSXYRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=NC(=NO2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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